4,4'-Ethylenebis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride
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Overview
Description
4,4’-Ethylenebis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is a chemical compound with the molecular formula C16H32Cl2N4O2.4Cl-H and a molecular weight of 529.26 . This compound is known for its unique structure, which includes piperazine rings and chloromethyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Ethylenebis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride typically involves the reaction of 1-piperazineethanol with ethylene dichloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4’-Ethylenebis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
4,4’-Ethylenebis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-Ethylenebis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The piperazine rings contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Piperazineethanol: A related compound with similar structural features but lacking the chloromethyl groups.
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Another compound with chloromethyl groups but different overall structure.
Uniqueness
4,4’-Ethylenebis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is unique due to its combination of piperazine rings and chloromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
102233-20-5 |
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Molecular Formula |
C16H36Cl6N4O2 |
Molecular Weight |
529.2 g/mol |
IUPAC Name |
1-chloro-3-[4-[2-[4-(3-chloro-2-hydroxypropyl)piperazin-1-yl]ethyl]piperazin-1-yl]propan-2-ol;tetrahydrochloride |
InChI |
InChI=1S/C16H32Cl2N4O2.4ClH/c17-11-15(23)13-21-7-3-19(4-8-21)1-2-20-5-9-22(10-6-20)14-16(24)12-18;;;;/h15-16,23-24H,1-14H2;4*1H |
InChI Key |
LOYAELAHHQUGAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2CCN(CC2)CC(CCl)O)CC(CCl)O.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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